2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine
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Overview
Description
2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group, a methyl group, and an oxadiazole moiety
Scientific Research Applications
2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the reaction of 2-methoxy-4-methylpyrimidine with 3-methyl-1,2,4-oxadiazole under specific conditions. One common method involves the use of acetic acid as a solvent and sodium acetate as a base. The reaction mixture is heated to 80°C for 12 hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents like sodium methoxide or methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylpyrimidine: Lacks the oxadiazole moiety.
3-methyl-1,2,4-oxadiazole: Lacks the pyrimidine ring.
2-methoxy-4-methyl-5-(1,2,4-oxadiazol-3-yl)pyrimidine: Similar structure but different substitution pattern.
Uniqueness
2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is unique due to the presence of both the methoxy and oxadiazole groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-7(4-10-9(11-5)14-3)8-12-6(2)13-15-8/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMBIBIESZNKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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